molecular formula C7H3Cl2FO4S B2580566 5-Chloro-3-(chlorosulfonyl)-2-fluorobenzoic acid CAS No. 926219-28-5

5-Chloro-3-(chlorosulfonyl)-2-fluorobenzoic acid

Cat. No. B2580566
CAS RN: 926219-28-5
M. Wt: 273.06
InChI Key: IIBGASARFLHIPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-(chlorosulfonyl)-2-methylbenzoic acid is a chemical compound with the CAS Number: 1423028-58-3 . It has a molecular weight of 269.1 .


Synthesis Analysis

The synthesis of similar compounds, such as 5-chloro-3-chlorosulfonyl-2-thiophenecarboxylic acid esters, has been described in patents . The process involves chlorination in the presence of activated iron .


Molecular Structure Analysis

The molecular formula of 5-chloro-3-(chlorosulfonyl)-2-methylbenzoic acid is C8H6Cl2O4S . Its molecular weight is 269.102 Da .


Chemical Reactions Analysis

The preparation of similar compounds involves chlorination in the presence of activated iron .


Physical And Chemical Properties Analysis

This compound is very slightly soluble (0.14 g/L at 25 ºC). It has a density of 1.663±0.06 g/cm3 (20 ºC 760 Torr) and a melting point of 50-52 ºC .

Scientific Research Applications

Synthesis and Utility as Building Block

4-Chloro-2-fluoro-5-nitrobenzoic acid is utilized as a multifunctional building block in heterocyclic oriented synthesis (HOS). It serves as a starting material for the preparation of various nitrogenous heterocycles, including benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides, which hold significant importance in drug discovery. The synthesis method offers a platform for creating diverse libraries of these heterocycles, crucial for current drug discovery efforts. However, the synthesis also presents limitations and challenges, such as the unsuccessful attempt to prepare an 8-membered benzodiazocine cycle, indicating the complexity and specificity of these chemical reactions (Křupková et al., 2013).

Synthesis of Key Intermediates for Pesticides

2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride is recognized for its role in synthesizing key intermediates, particularly for the creation of pesticides like herbicidal j7uthiacet-methyL2. An alternative synthesis route for this compound has been explored, improving the efficiency and yield of the process. This innovation is significant for the industrial production of such intermediates, emphasizing the practical aspects of chemical synthesis in agriculture and pest control sectors (Xiao-hua Du et al., 2005).

Herbicidal Activity

3-Chloro-4-fluorobenzoylthiourea, synthesized from reactions involving 3-chloro-4-fluorobenzoic acid, exhibits notable herbicidal activity. Its structure and herbicidal properties underscore the application of chloro-fluoro benzoic acids in developing agrochemicals. The compound's effectiveness in controlling undesired plant growth highlights its potential in agricultural practices and the broader implications of chemical synthesis in managing ecosystems (Liu Chang-chun, 2006).

Future Directions

The compound is an intermediate in the preparation of pharmaceutically active substances . Therefore, future research may focus on its potential applications in drug synthesis.

properties

IUPAC Name

5-chloro-3-chlorosulfonyl-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2FO4S/c8-3-1-4(7(11)12)6(10)5(2-3)15(9,13)14/h1-2H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBGASARFLHIPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)F)S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2FO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.